molecular formula C9H9BrClN B13049651 1-(5-Bromo-3-chlorophenyl)prop-2-enylamine

1-(5-Bromo-3-chlorophenyl)prop-2-enylamine

Cat. No.: B13049651
M. Wt: 246.53 g/mol
InChI Key: KGUFUSGUUWNBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-3-chlorophenyl)prop-2-enylamine is an organic compound with the molecular formula C9H8BrClN It is a derivative of phenylpropylamine, where the phenyl ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-chlorophenyl)prop-2-enylamine typically involves the reaction of 5-bromo-3-chlorobenzaldehyde with allylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-chlorophenyl)prop-2-enylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(5-Bromo-3-chlorophenyl)prop-2-enylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-chlorophenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Bromo-3-chlorophenyl)prop-2-enylamine can be compared with other similar compounds, such as:

  • 1-(5-Bromo-3-fluorophenyl)prop-2-enylamine
  • 1-(5-Chloro-3-bromophenyl)prop-2-enylamine
  • 1-(5-Bromo-3-iodophenyl)prop-2-enylamine

These compounds share similar structural features but differ in the specific halogen substitutions on the phenyl ring

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

1-(3-bromo-5-chlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrClN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2

InChI Key

KGUFUSGUUWNBPQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=CC(=C1)Br)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.